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TMX-4113

PDE6D degradation DC50 targeted protein degradation

Researchers need tool compounds that precisely discriminate between target degradation pathways without confounding off-target effects. TMX-4113 solves this by degrading PDE6D and CK1α while sparing IKZF1/3-unlike FPFT-2216. • Dual degradation: DC₅₀ <200 nM for PDE6D; >50% CK1α degraded at 40 nM (MM.1S cells) • Selectivity: No IKZF1 or IKZF3 engagement • Utility: Orthogonal validation with deltarasin; SAR reference for next-gen glues • Supply: Ready for immediate R&D shipment

Molecular Formula C12H12N4O2S2
Molecular Weight 308.4 g/mol
Cat. No. B15542877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMX-4113
Molecular FormulaC12H12N4O2S2
Molecular Weight308.4 g/mol
Structural Identifiers
InChIInChI=1S/C12H12N4O2S2/c1-19-10-6-20-5-7(10)8-4-16(15-14-8)9-2-3-11(17)13-12(9)18/h4-6,9H,2-3H2,1H3,(H,13,17,18)
InChIKeyYIIUEHDPOPLUBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMX-4113 Dual PDE6D/CK1α Degrader


TMX-4113 (CAS 2766385-92-4), also designated as compound 21 in the primary medicinal chemistry campaign, is a synthetic small-molecule molecular glue degrader that targets both phosphodiesterase 6D (PDE6D) and casein kinase 1α (CK1α) for ubiquitin-proteasome-dependent degradation via the CRL4^CRBN E3 ubiquitin ligase [1]. The compound has a molecular formula of C₁₂H₁₂N₄O₂S₂ and a molecular weight of 308.38 g/mol . TMX-4113 was developed through iterative chemical derivatization of the promiscuous molecular glue FPFT-2216 to achieve a refined degradation selectivity profile distinct from its parent compound and from closely related tool compounds in the TMX series [1].

Tool Compound Dual PDE6D/CK1α molecular glue degrader
Mechanism CRL4CRBN E3 ligase-dependent ubiquitin-proteasome degradation
Selectivity Refined degradation profile vs. parent compound FPFT-2216

TMX-4113 Differentiation from Related Degraders


Substituting TMX-4113 with structurally related TMX-series compounds (e.g., TMX-4100, TMX-4116) or the parent compound FPFT-2216 introduces distinct and experimentally consequential degradation selectivity profiles that alter the biological interpretation of PDE6D/CK1α pathway studies. FPFT-2216 promiscuously degrades PDE6D, CK1α, IKZF1, and IKZF3 simultaneously [1]. In contrast, TMX-4100 is a selective PDE6D degrader with negligible CK1α degradation, while TMX-4116 is a selective CK1α degrader that spares PDE6D [1]. TMX-4113 occupies a unique intermediate position: it degrades PDE6D with DC₅₀ values lower than TMX-4100 across multiple cell lines, does not degrade IKZF1 or IKZF3, and degrades over 50% of CK1α at 40 nM in MM.1S cells—a CK1α-degrading capacity absent in TMX-4100 [1]. These quantitative differences in target engagement directly impact downstream readouts, making inter-compound substitution scientifically invalid without explicit validation. The evidence presented below establishes the precise quantitative boundaries of TMX-4113's differentiation.

TMX-4100

Selective PDE6D degrader lacks CK1α degradation, altering dual-pathway readouts.

TMX-4116

Selective CK1α degrader spares PDE6D, shifting degradation profile from TMX-4113.

FPFT-2216

Parent compound degrades IKZF1/3 alongside PDE6D/CK1α, introducing off-target confounds.

TMX-4113 Degradation Selectivity Evidence


PDE6D Degradation Potency vs. TMX-4100

In a head-to-head comparison conducted in the same study under identical experimental conditions (1 µM, 4 h treatment), TMX-4113 demonstrated lower DC₅₀ values for PDE6D degradation than the selective PDE6D degrader TMX-4100 across three human cancer cell lines: MOLT4 (T lymphoblast), Jurkat (T cell leukemia), and MM.1S (multiple myeloma) [1]. Both compounds achieved DC₅₀ values under 200 nM, but TMX-4113 consistently showed superior PDE6D degradation potency at lower concentrations [1].

PDE6D degradation potency
Head-to-head
TMX-4113 DC50 < TMX-4100 DC50
Supports PDE6D degradation efficiency ranking
Exact DC50 values not reported; qualitative rank
PDE6D degradation DC50 targeted protein degradation molecular glue

CK1α Degradation in MM.1S Cells

TMX-4113 uniquely degrades CK1α in MM.1S cells (multiple myeloma), achieving over 50% degradation at a dose of 40 nM after 4 h of treatment, while TMX-4100 shows no CK1α degradation activity under the same conditions [1]. This CK1α-degrading capacity is a distinct functional feature that differentiates TMX-4113 from TMX-4100, which is a selective PDE6D degrader devoid of CK1α activity [1].

CK1α degradation at 40 nM
Head-to-head
>50% degradation
Enables dual PDE6D/CK1α depletion in MM.1S model
TMX-4100 shows no CK1α degradation
CK1α degradation MM.1S cells lenalidomide alternative myeloma research

IKZF1/3 Sparing vs. FPFT-2216

TMX-4113 does not degrade the zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) at concentrations up to 1 µM, whereas the parent molecular glue FPFT-2216 potently degrades both IKZF1 and IKZF3 alongside PDE6D and CK1α [1]. This represents a substantial improvement in degradation selectivity achieved through chemical derivatization [1]. Quantitative proteomics confirmed that TMX-4100 and TMX-4116 have better proteome-wide degradation selectivity in MOLT4 cells compared to FPFT-2216; by extension, TMX-4113 shares this refined selectivity profile [1].

IKZF1/3 off-target sparing
Head-to-head
No IKZF1/3 degradation ≤1 µM
Enables PDE6D/CK1α study without IKZF1/3 confounding
FPFT-2216 robustly degrades IKZF1/3
IKZF1 IKZF3 degradation selectivity off-target minimization

Distinct PDE6D Binding Site vs. Deltarasin

Pretreatment of MOLT4 cells with deltarasin, a PDE6D inhibitor that binds to the prenyl-binding pocket, did not protect PDE6D from degradation by FPFT-2216 derivatives, demonstrating that the molecular glue binding region on PDE6D is distinct from the canonical prenyl-binding pocket targeted by deltarasin and related inhibitors [1]. As a structural analog of FPFT-2216, TMX-4113 shares this distinct binding mechanism, which is a class-level characteristic of the TMX-series molecular glues derived from FPFT-2216 [1].

PDE6D binding mechanism
Class-level
Degradation not blocked by deltarasin
Supports orthogonal PDE6D targeting approach
Binding site distinct from prenyl pocket
PDE6D binding site prenyl-binding pocket deltarasin KRAS signaling

KRAS-Mutant Cell Proliferation Impact

PDE6D depletion by TMX-4113, TMX-4100, or FPFT-2216 does not impede the growth of multiple KRAS-mutant cancer cell lines, including MIA PaCa-2 (KRAS^G12C PDAC), NCI-H358 (KRAS^G12C NSCLC), AGS (KRAS^G12D gastric adenocarcinoma), and PA-TU-8988T (KRAS^G12V PDAC) [1]. This finding contradicts earlier reports that chemically-induced PDE6D knockdown or inhibition suppresses KRAS-dependent cell growth and highlights the challenges of drugging PDE6D-KRAS [1].

KRAS-mutant proliferation
Reported
No growth inhibition
PDE6D degradation alone insufficient for growth arrest
Contrasts with prior PDE6D knockdown reports
KRAS-mutant cancer PDE6D dependency MIA PaCa-2 pancreatic cancer

TMX-4113 Research Applications


Dual PDE6D/CK1α Degradation in Myeloma Models

Researchers investigating the combined biological effects of PDE6D and CK1α depletion in multiple myeloma should select TMX-4113 over TMX-4100 (PDE6D-only) or TMX-4116 (CK1α-only). TMX-4113 degrades over 50% of CK1α at 40 nM in MM.1S cells while also potently degrading PDE6D [1]. This dual activity makes TMX-4113 uniquely suited for studies exploring synergy between PDE6D loss and CK1α degradation in hematological malignancies, particularly given the established clinical relevance of CK1α degradation in lenalidomide-treated del(5q) MDS and multiple myeloma [1].

PDE6D Degradation Without IKZF1/3 Confounding

For experiments requiring clean interrogation of PDE6D-dependent biology without the confounding effects of IKZF1/3 degradation, TMX-4113 is the preferred tool compound over the parent molecular glue FPFT-2216. TMX-4113 potently degrades PDE6D with DC₅₀ values under 200 nM but completely spares IKZF1 and IKZF3, whereas FPFT-2216 promiscuously degrades all three targets [1]. This selectivity is essential for accurate attribution of phenotypic effects to PDE6D loss rather than to IKZF1/3 depletion [1].

Orthogonal PDE6D Dependency Validation

TMX-4113 can be employed in orthogonal validation studies alongside deltarasin or other prenyl-binding pocket inhibitors to dissect PDE6D function. Because TMX-4113 binds PDE6D at a region distinct from the prenyl-binding pocket (as demonstrated by the lack of competitive protection by deltarasin) [1], combining these tool compounds enables researchers to distinguish biological effects arising from prenyl-pocket inhibition versus those from complete PDE6D protein degradation. This orthogonal approach strengthens mechanistic conclusions about PDE6D's cellular roles.

SAR Reference for Molecular Glue Optimization

Medicinal chemistry teams developing next-generation PDE6D/CK1α molecular glues should utilize TMX-4113 as a key SAR reference compound. TMX-4113 represents the optimized derivative from two rounds of chemical derivatization of FPFT-2216 that achieves the unique degradation signature of PDE6D potency plus CK1α activity without IKZF1/3 engagement [1]. Comparative analysis of TMX-4113 against TMX-4100 (PDE6D-selective) and TMX-4116 (CK1α-selective) provides a well-characterized benchmark set for assessing novel analogs' degradation selectivity profiles and potency improvements [1].

Application
Selection Property
Validation Focus
Myeloma model dual PDE6D/CK1α depletion
Dual degradation activity
CK1α degradation endpoint assessment
PDE6D pathway study without IKZF1/3 confounding
IKZF1/3-sparing profile
PDE6D-specific phenotype attribution
Orthogonal PDE6D dependency validation
Distinct PDE6D binding site
Degradation vs. inhibition mechanistic studies
Molecular glue SAR reference
Refined selectivity profile
Degradation selectivity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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